5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride

Übersicht

Beschreibung

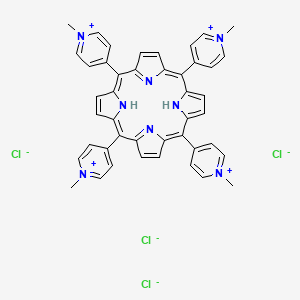

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is a synthetic porphyrin compound characterized by its four N-methyl-4-pyridyl groups attached to the porphyrin core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture under reflux for several hours to ensure complete formation of the porphyrin ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of metalloporphyrins when reacted with metal ions.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.

Substitution: Substitution reactions at the pyridyl groups can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Metalloporphyrins from oxidation reactions.

Reduced porphyrin derivatives from reduction reactions.

Functionalized porphyrins from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

TMPyP serves as a potent photosensitizer in photodynamic therapy, a treatment modality that utilizes light to activate photosensitizing agents to produce reactive oxygen species (ROS) capable of inducing cell death in targeted tissues.

- Mechanism : Upon irradiation with specific wavelengths of light (typically in the visible spectrum), TMPyP generates singlet oxygen and other ROS that can effectively kill cancer cells or pathogens.

- Case Study : Research has demonstrated enhanced antitumor activity when TMPyP is combined with light exposure, leading to apoptosis in various cancer cell lines .

Antimicrobial Applications

Due to its ability to generate ROS, TMPyP has been investigated for its antimicrobial properties.

- Photodynamic Antimicrobial Chemotherapy (PACT) : TMPyP has been utilized in PACT to combat bacterial infections, particularly those resistant to conventional antibiotics. Studies show that TMPyP can significantly reduce bacterial viability under light activation .

- Fish Farming : TMPyP is being explored as an alternative to traditional antibiotics in aquaculture, promoting healthier fish farming practices by minimizing antibiotic resistance .

Molecular Biology

In molecular biology, TMPyP has shown promise as a tool for studying nucleic acids.

- G-Quadruplex Binding : TMPyP selectively binds to G-quadruplex structures in DNA, which are associated with the regulation of gene expression and telomerase activity. This property has implications for cancer research and gene therapy .

- Cellular Delivery Systems : Researchers have utilized TMPyP for the delivery of oligonucleotides into cells, enhancing the efficacy of gene therapy approaches .

Analytical Chemistry

TMPyP is employed in analytical chemistry for various detection methods.

- UV/VIS Spectroscopy : The compound can be used as a probe for detecting heavy metals such as lead and copper through UV/VIS spectroscopy techniques .

- Electrochemical Sensors : It has been incorporated into sensor designs for detecting nitroaromatic explosives and other analytes due to its electroactive properties .

Data Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its interaction with DNA. It binds to the G-quadruplex structures in DNA, inhibiting telomerase activity and leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include telomerase and G-quadruplexes, and the pathways involved are related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) (TMPyP)

5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphine tetratosylate (TMPyP4 tosylate)

Uniqueness: 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is unique in its ability to bind to G-quadruplexes and inhibit telomerase activity, making it a valuable tool in cancer research. Its fluorescence properties also make it suitable for imaging applications, distinguishing it from other porphyrin compounds.

Biologische Aktivität

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride (commonly known as TMPyP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in photodynamic therapy (PDT), antimicrobial properties, and relevant research findings.

- Molecular Formula : C₄₄H₃₈Cl₄N₈

- Molecular Weight : 820.6366 g/mol

- CAS Number : 92739-63-4

- Solubility : Water-soluble

TMPyP exhibits several mechanisms through which it exerts its biological effects:

- Photodynamic Therapy (PDT) :

- Antimicrobial Activity :

- Telomerase Inhibition :

Antimicrobial Photodynamic Therapy

TMPyP has been extensively studied for its role in antimicrobial PDT. Research indicates that it effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with notable differences in minimum inhibitory concentration (MIC) under irradiation conditions:

| Compound | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |

|---|---|---|

| TMPyP | 69.42 (MRSA) | 109.30 (MRSA) |

| Control | 80.00 (S. aureus) | 150.00 (S. aureus) |

This data highlights the enhanced efficacy of TMPyP when used in conjunction with light exposure .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Frontiers Specialty Chemicals evaluated the antimicrobial activity of TMPyP against MRSA and Pseudomonas aeruginosa. The results showed that TMPyP had a significantly lower MIC when irradiated compared to non-irradiated conditions, underscoring its potential use in treating infections caused by resistant strains . -

Telomerase Inhibition Research :

Another study focused on the telomerase-inhibitory effects of TMPyP found that it could effectively reduce telomerase activity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The biological activity of TMPyP can be compared with other porphyrin derivatives to understand its unique properties:

| Compound | Photodynamic Activity | MIC (μg/mL) under Irradiation | MIC (μg/mL) without Irradiation |

|---|---|---|---|

| TMPyP | High | 69.42 | 109.30 |

| Tetra(4-sulfonatophenyl)porphine | Moderate | 80.00 | 150.00 |

This comparison illustrates that TMPyP exhibits superior photodynamic and antimicrobial activities compared to other similar compounds .

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJDBICYDICFCM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.